molecular formula C18H26N4O3 B5534406 (3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No. B5534406
M. Wt: 346.4 g/mol
InChI Key: QSAJSZLHZCRYPX-SGTLLEGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, similar to our compound of interest, often involves multi-step reactions and the use of specialized reagents. For example, the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, which shares some structural similarities with our compound, is achieved through a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, involving treatment with the Vilsmeier–Haack reagent and further treatment with hydrazine (Verdecia et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves assessing the conformation and geometry of the molecular rings. For instance, the synthesis of related compounds like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids reveals insights into the geometry of similar compounds (Lichitsky et al., 2010). The structure of the pyrrolopyridine ring and its substituents significantly influences the overall molecular conformation.

Chemical Reactions and Properties

The chemical reactivity of such molecules is often determined by the functional groups present and the stability of the ring systems. For example, the reaction of related compounds under various conditions can lead to the formation of novel dimerized compounds, indicating a tendency for complex reactions (Shiotani et al., 1986).

Physical Properties Analysis

The physical properties like melting point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds in different environments. The crystalline structure and solvate formations of related compounds provide insights into the physical characteristics of similar molecules (Singh & Baruah, 2009).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity with other chemicals are essential for predicting the compound's behavior in chemical reactions. Studies on similar compounds, like the analysis of pyrazinecarboxylic acids, can shed light on the chemical properties of our compound of interest (Vishweshwar et al., 2002).

properties

IUPAC Name

(3aS,7aR)-5-methyl-2-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-20-8-7-12-9-22(11-18(12,10-20)17(24)25)16(23)15-13-5-3-4-6-14(13)21(2)19-15/h12H,3-11H2,1-2H3,(H,24,25)/t12-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAJSZLHZCRYPX-SGTLLEGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CN(CC2(C1)C(=O)O)C(=O)C3=NN(C4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)C3=NN(C4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

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